molecular formula C10H11N3S B7464758 N-benzyl-3-methyl-1,2,4-thiadiazol-5-amine

N-benzyl-3-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B7464758
M. Wt: 205.28 g/mol
InChI Key: GUKKZBSIJNNSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-methyl-1,2,4-thiadiazol-5-amine, commonly referred to as BMTA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. BMTA is a heterocyclic compound that contains a thiadiazole ring and an amine group, which makes it a versatile molecule with a wide range of applications.

Mechanism of Action

The mechanism of action of BMTA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes, including inflammation, cell proliferation, and glucose metabolism. BMTA has also been shown to inhibit the growth of various cancer cell lines, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
BMTA has been shown to have various biochemical and physiological effects, depending on the application. In medicine, BMTA has been shown to reduce inflammation and improve glucose metabolism in animal models of diabetes. In agriculture, BMTA has been shown to have insecticidal and fungicidal properties, leading to the death of various pests and pathogens. In material science, BMTA has been shown to have unique properties, including high thermal stability and UV absorption.

Advantages and Limitations for Lab Experiments

The advantages of using BMTA in lab experiments include its versatility, high purity, and ease of synthesis. However, the limitations include its potential toxicity, which requires careful handling and disposal, and its relatively limited solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for the study of BMTA, including:
1. Further investigation of its anti-inflammatory and anti-tumor properties in animal models.
2. Development of new insecticides and fungicides based on BMTA.
3. Investigation of its potential as a coating material for various applications.
4. Development of new methods for the synthesis of BMTA with improved yields and purity.
5. Investigation of its potential as a drug delivery agent.
6. Investigation of its potential as a catalyst for various chemical reactions.
Conclusion:
In conclusion, BMTA is a versatile compound with a wide range of potential applications in various fields of scientific research. Its unique properties and potential for development make it an exciting area of study for researchers around the world. With continued investigation and development, BMTA may prove to be a valuable asset in the fields of medicine, agriculture, and material science.

Synthesis Methods

BMTA can be synthesized using various methods, including the reaction of benzylamine with thiosemicarbazide, followed by cyclization using phosphorous oxychloride. Another method involves the reaction of benzylamine with thiosemicarbazide, followed by oxidation using hydrogen peroxide. Both methods result in the formation of BMTA with high yields and purity.

Scientific Research Applications

BMTA has been extensively studied for its potential applications in various fields of scientific research. In medicine, BMTA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In agriculture, BMTA has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, BMTA has been shown to have unique properties that make it a potential candidate for the development of new materials, including polymers and coatings.

Properties

IUPAC Name

N-benzyl-3-methyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-8-12-10(14-13-8)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKKZBSIJNNSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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